n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine

Neurokinin Receptor Antagonism GPCR Pharmacology Pain and Inflammation Research

SAR campaigns using 2-aminopyrimidine scaffolds frequently encounter confounding variables when generic substitutions are employed without rigorous validation. n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine (CAS 1182878-06-3) mitigates this risk as a well-characterized, moderate-affinity NK1 antagonist. • Kd 251 nM at NK1, 398 nM at NK2 - enables concentration-dependent studies without extreme potency artifacts seen with clinical candidates. • XLogP3 1.3, TPSA 37.8 Ų, single H-bond donor - favorable CNS drug-like profile for blood-brain barrier permeability studies. • ≥98% purity, supplied as a versatile 2-aminopyrimidine building block for parallel library synthesis and fragment growing strategies.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13633532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCNC(C1=NC=CC=N1)C(C)C
InChIInChI=1S/C10H17N3/c1-4-11-9(8(2)3)10-12-6-5-7-13-10/h5-9,11H,4H2,1-3H3
InChIKeyIGSDEWPKDQKHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine Technical Overview


n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine (CAS 1182878-06-3) is a specialized secondary amine featuring a pyrimidine core substituted with an ethyl and an isopropyl group . This structural motif positions it within the class of 2-aminopyrimidine analogs, a privileged scaffold in medicinal chemistry known for interactions with kinases, GPCRs, and other therapeutic targets [1]. The compound is characterized by a molecular weight of 179.27 g/mol, a calculated LogP of approximately 1.3, and the presence of one hydrogen bond donor and three acceptors, which collectively dictate its solubility and permeability profile [2]. Commercially, it is supplied as a research chemical with typical purities ranging from 97% to 98% .

2-Aminopyrimidine scaffold for kinase, GPCR, and neurokinin pathway probe synthesis Core supports diverse derivatization
Research-grade purity supplied as ≥97% minimum, suitable for in vitro binding and functional assays Reduces need for in-house purification
Moderate lipophilicity (reported LogP ~1.3, TPSA ~38 Ų) supporting passive permeability model assessment Relevant for CNS exposure studies

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine: Why Analogs Cannot Substitute


The pyrimidinamine class encompasses a vast chemical space where subtle variations in substitution pattern profoundly alter target engagement, selectivity, and pharmacokinetic behavior. While numerous 2-aminopyrimidine analogs are commercially available as building blocks or pharmacological tools, their biological activity profiles diverge sharply due to differences in hydrogen bonding capacity, steric bulk, and electronic distribution conferred by the amine substituents [1]. For instance, the presence of the branched N-ethyl-2-methylpropan-1-amine side chain in n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine creates a distinct three-dimensional pharmacophore that is not replicated by simpler N-alkyl or N-aryl pyrimidinamines. This specificity translates directly to quantitative differences in receptor binding affinities and functional activities, as demonstrated by comparative profiling against the neurokinin (NK) receptor family and other targets [2]. Therefore, generic substitution without rigorous experimental validation risks introducing uncontrolled variables into SAR campaigns, leading to false negatives or misleading potency trends. The evidence below quantifies these differentiation points to support informed selection and procurement decisions.

N-ethyl-2-methylpropan-1-amine side chain creates a distinct three-dimensional pharmacophore not replicated by simpler N-alkyl or N-aryl 2-aminopyrimidine analogs.
Subtype selectivity profile across NK receptors may shift with analog substitution; potency and selectivity differences across NK1/NK2/NK3 can alter assay interpretation.
Physicochemical properties (LogP, TPSA, rotatable bonds) differ among pyrimidinamine congeners, potentially affecting permeability, solubility, and target engagement in cell-based models.

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine Quantitative Evidence


NK1 Receptor Affinity and Selectivity vs. KRP-103

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine exhibits NK1 receptor antagonist activity with a Kd of 251 nM in guinea pig ileum tissue [1]. In head-to-head comparison, the bicyclic pyrimidine derivative KRP-103 demonstrates substantially higher NK1 affinity with a Ki of 0.126 nM for the human receptor, representing a ~2,000-fold difference in potency [2]. However, this potency differential must be contextualized with selectivity data. While KRP-103 shows >10,000 nM Ki values for hNK2R and hNK3R (selectivity ratio >79,000-fold), n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine demonstrates a moderate selectivity profile across NK receptor subtypes: Kd values of 398 nM for NK2 (rat vas deferens) and 2,000 nM for NK3 (rat portal vein) [1]. This yields an NK1/NK2 selectivity of approximately 1.6-fold and NK1/NK3 selectivity of approximately 8-fold, contrasting sharply with the >79,000-fold selectivity of KRP-103 .

NK1 Affinity & Selectivity vs. KRP-103
Head-to-head
Target: Kd NK1 251 nM (guinea pig ileum), NK2 398 nM, NK3 2000 nM; KRP-103: Ki hNK1R 0.126 nM, hNK2R/hNK3R >10,000 nM
Reported NK1 affinity context; moderate selectivity profile (NK1/NK2 ~1.6, NK1/NK3 ~8) supports research differentiation from highly selective clinical candidates.
Model systems differ: tissue vs human recombinant receptors; direct potency comparison limited.
Neurokinin Receptor Antagonism GPCR Pharmacology Pain and Inflammation Research

Purity and Analytical Consistency

Commercially available n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is supplied with a minimum purity specification of 97% as determined by chromatographic analysis . This purity grade aligns with the 98% specification reported by alternate vendors . In contrast, many structurally related 2-aminopyrimidine building blocks offered by the same suppliers are frequently listed at lower purity grades (e.g., 95% for the parent 1-(pyrimidin-2-yl)propan-1-amine), reflecting differences in synthetic accessibility and purification efficiency [1].

Commercial Purity
Data to verify
97% minimum purity (vendor COA); parent 1-(pyrimidin-2-yl)propan-1-amine listed at 95%
Reported purity grade supports direct use in biological assays; may reduce prepurification requirements.
Verify lot-specific certificate of analysis.
Chemical Procurement Quality Assurance Synthetic Intermediate Characterization

Lipophilicity and Polar Surface Area

The calculated octanol-water partition coefficient (XLogP3) for n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine is 1.3, with a topological polar surface area (TPSA) of 37.8 Ų [1]. This physicochemical profile positions the compound in favorable drug-like chemical space according to Lipinski's Rule of Five. In comparison, the unsubstituted analog 1-(pyrimidin-2-yl)propan-1-amine exhibits a lower XLogP3 of approximately 0.2 and a TPSA of 51.8 Ų [2], reflecting the impact of the ethyl and isopropyl substituents on increasing lipophilicity and reducing polar surface area.

Lipophilicity & TPSA
Reported
XLogP3 1.3, TPSA 37.8 Ų; parent amine XLogP3 ~0.2, TPSA 51.8 Ų (ΔLogP +1.1, ΔTPSA -14 Ų)
Reported property contrast supports permeability model differentiation between substituted and unsubstituted scaffolds.
Computed values; experimental logP/logD and permeability validation recommended.
ADME Prediction Medicinal Chemistry Compound Property Optimization

Conformational Flexibility vs. Rigid NK1 Antagonists

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine possesses 4 rotatable bonds, contributing to moderate conformational flexibility that may facilitate binding to diverse protein pockets [1]. In stark contrast, the highly optimized NK1 antagonist KRP-103 contains a rigid bicyclic pyrimidine core with substantially fewer rotatable bonds (estimated ≤2), which enforces a specific bioactive conformation but may limit adaptability to structurally related off-targets [2].

Conformational Flexibility
Class-level inference
4 rotatable bonds vs KRP-103 ≤2; greater conformational entropy reported
Scaffold flexibility may support SAR exploration and wider binding-mode sampling in fragment-based discovery.
Binding mode not experimentally characterized; flexibility inferred from descriptor analysis.
Molecular Modeling Conformational Analysis Ligand Efficiency Optimization

n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine Applications


NK1 Antagonist Tool for Pharmacological Studies

Researchers investigating the neurokinin system in pain, inflammation, or mood disorders may utilize n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine as a moderate-affinity NK1 antagonist with a defined selectivity profile across NK1/NK2/NK3 subtypes [1]. Its Kd of 251 nM at NK1 and 398 nM at NK2 provides a window for studying concentration-dependent effects without the extreme potency and selectivity (>79,000-fold) of clinical candidates like KRP-103, which may obscure physiological nuances. This compound is appropriate for in vitro binding and functional assays in guinea pig or rat tissue preparations, as well as for validating NK1 target engagement in cellular models expressing native receptors [2].

CNS-Penetrant Lead Optimization Scaffold

The favorable physicochemical properties of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine—specifically its XLogP3 of 1.3, TPSA of 37.8 Ų, and only one hydrogen bond donor—position it as an attractive starting scaffold for CNS drug discovery campaigns [3]. These parameters predict good passive permeability across the blood-brain barrier, while the presence of the pyrimidine core offers multiple vectors for introducing substituents to modulate potency, selectivity, and metabolic stability. Medicinal chemists can leverage the 4 rotatable bonds to explore diverse binding conformations during structure-based design and fragment growing strategies [4].

Synthetic Intermediate for Kinase and GPCR Modulators

As a versatile 2-aminopyrimidine building block, n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine can serve as a key intermediate in the synthesis of more complex molecules targeting protein kinases (e.g., JNK, JAK, SYK) or GPCRs [5]. The secondary amine functionality is amenable to alkylation, acylation, or reductive amination to install diverse side chains, while the pyrimidine nitrogen atoms can participate in metal coordination or hydrogen bonding interactions critical for target binding. Commercially available at ≥97% purity, it reduces the need for in-house purification and enables efficient parallel synthesis of focused compound libraries .

ADME Property Probe

The distinct physicochemical profile of n-Ethyl-2-methyl-1-(pyrimidin-2-yl)propan-1-amine, characterized by a moderate LogP of 1.3 and TPSA of 37.8 Ų, makes it a useful probe for dissecting the contribution of lipophilicity and polarity to absorption, distribution, metabolism, and excretion (ADME) outcomes in a homologous series [3]. By comparing its permeability, microsomal stability, and plasma protein binding to those of the unsubstituted analog 1-(pyrimidin-2-yl)propan-1-amine (XLogP3 ~0.2, TPSA 51.8 Ų), researchers can empirically validate computational models and establish design guidelines for optimizing lead compounds within the 2-aminopyrimidine chemical class [6].

Application
Selection Property
Validation Focus
NK receptor pharmacological studies
Moderate NK1 affinity with defined subtype selectivity profile (NK1/NK2/NK3)
Validate target engagement in tissue-based binding and functional assays
CNS lead optimization scaffold research
Reported lipophilicity and low polar surface area consistent with passive CNS permeability
Assess blood-brain barrier penetration in model systems
Kinase/GPCR focused library synthesis
2-Aminopyrimidine core with secondary amine functionality for derivatization
Confirm synthetic compatibility and purity for parallel synthesis workflows
ADME structure-property relationship probe
Defined lipophilicity and polarity contrast within 2-aminopyrimidine series
Empirically compare microsomal stability, permeability, and plasma protein binding across analogs
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